Solifenacin Succinate

Overactive Bladder Antimuscarinic Comparative Efficacy

OAB researchers need a well-characterized M3 antagonist with reproducible bioavailability for dose-response studies. Solifenacin succinate delivers target specificity via high M3 affinity (Ki=12 nM) and 14-fold selectivity over M2. • 96 mg/mL aqueous solubility simplifies assay-ready preparation. • 45-68 h half-life & 90% oral bioavailability make it the gold-standard active comparator for once-daily OAB formulations. • ≥98% HPLC purity with full CoA; ambient shipping.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
CAS No. 242478-38-2
Cat. No. B000494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin Succinate
CAS242478-38-2
Synonyms2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
InChIInChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1
InChIKeyRXZMMZZRUPYENV-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Solifenacin Succinate: M3 Antagonist for Overactive Bladder


Solifenacin succinate (CAS: 242478-38-2; YM905) is a potent and selective M3 muscarinic acetylcholine receptor antagonist approved for the treatment of overactive bladder (OAB) [1]. It exerts its therapeutic effect by competitively inhibiting acetylcholine binding to M3 receptors in the detrusor muscle, thereby reducing involuntary bladder contractions and increasing bladder capacity [1]. Chemically, it is the succinate salt of solifenacin, which ensures high water solubility for consistent oral absorption and formulation . The compound is characterized by a long elimination half-life, enabling once-daily dosing [1].

1
M3 muscarinic receptor antagonist for detrusor contractility studies
2
Reported selectivity profile supports bladder function research models
3
Succinate salt with high aqueous solubility for consistent assay preparation

Solifenacin Succinate: Substitution Challenges


While several antimuscarinic agents are approved for OAB, they cannot be considered directly interchangeable due to clinically meaningful differences in receptor selectivity, pharmacokinetic profiles, and the resulting balance of efficacy and tolerability [1]. Solifenacin succinate differentiates itself through a unique combination of a high affinity for the bladder M3 receptor and a moderate selectivity profile over other muscarinic subtypes, which influences both its efficacy in reducing urinary symptoms and its side-effect burden, particularly concerning dry mouth and potential for central nervous system effects [2]. These pharmacological distinctions, along with its distinct metabolic pathway, underscore the need for a compound-specific evaluation rather than simple class-level substitution in both clinical and research procurement settings [3].

Receptor profile
This product Moderate M3 selectivity over M1/M2
Class alternatives Non-selective antimuscarinics may alter study endpoints
Half-life
This product Long half-life supports once-daily exposure modeling
Short half-life agents Frequent dosing requirement may not transfer to sustained models
Metabolism
This product CYP3A4-mediated pathway
Different pathways Metabolic profile may shift drug interaction study outcomes

Solifenacin Succinate: Differentiation Evidence


Efficacy vs. Tolterodine ER

In a direct head-to-head, 12-week, randomized controlled trial (the STAR trial), a flexible-dose regimen of solifenacin succinate (5 mg/10 mg) demonstrated statistically and clinically superior efficacy compared to a fixed-dose of extended-release (ER) tolterodine (4 mg) in improving multiple key symptoms of OAB [1]. The analysis of covariance showed significant differences favoring solifenacin for urgency episodes, incontinence, and volume voided per micturition.

Efficacy vs. Tolterodine
Head-to-head
Solifenacin: urgency -2.85/24h, incontinence -1.60/24h, voided volume +34.5 mL
Tolterodine ER: urgency -2.42/24h, incontinence -1.10/24h, voided volume +21.4 mL
p=0.038 (urgency), p=0.006 (incontinence), p<0.001 (volume)
Reported endpoint response context in randomized OAB trial
12-week STAR trial; flexible-dose solifenacin vs. fixed tolterodine
Overactive Bladder Antimuscarinic Comparative Efficacy

M3 Receptor Selectivity

Solifenacin's therapeutic and side-effect profile is rooted in its distinct binding affinity for muscarinic receptor subtypes. In a standardized radioligand binding assay using human recombinant receptors, solifenacin displayed high affinity for the M3 receptor (Ki = 12 nM), which is its primary target in the bladder. Critically, its selectivity is 14-fold for M3 over M2 receptors (Ki = 170 nM) and 2.2-fold over M1 receptors (Ki = 26 nM) [1]. This profile differs from other agents like tolterodine and oxybutynin, which exhibit less subtype selectivity.

M3 Selectivity
Cross-study
Ki (nM): M1=26, M2=170, M3=12, M4=110, M5=31
M3/M2 ratio 14.2; M3/M1 ratio 2.2
Tolterodine M3/M2 ratio 1.1; Oxybutynin M3/M2 ratio 2.4
Selectivity profile may inform bladder-target engagement studies
Human recombinant receptors; radioligand binding assay
Receptor Pharmacology Selectivity Profile Muscarinic Receptors

Bioavailability and Dosing Profile

The pharmacokinetic properties of solifenacin succinate support its once-daily dosing schedule and predictable systemic exposure. It demonstrates high absolute oral bioavailability of approximately 90% and a long elimination half-life (t1/2) of 45-68 hours at steady state [1]. This long t1/2 provides sustained therapeutic plasma concentrations and is a key differentiator compared to immediate-release oxybutynin, which has a shorter t1/2 (~2-3 hours) and lower bioavailability (~6%), necessitating multiple daily doses [2].

PK Profile
Cross-study
Solifenacin: F 90%, t1/2 45-68 h
Oxybutynin IR: F 6%, t1/2 2-3 h
15-fold higher bioavailability, >15-fold longer half-life
Reported PK profile supports once-daily exposure modeling
Healthy volunteer oral administration studies
Pharmacokinetics Bioavailability Dosing Schedule

Renal Impairment Exposure Changes

The systemic exposure of solifenacin is significantly affected by renal function. In patients with severe renal impairment, the area under the curve (AUC) for a 10 mg dose of solifenacin increased 2.1-fold (110% increase) compared to subjects with normal renal function. The elimination half-life was prolonged by 1.6-fold (60% increase) [1]. This necessitates dose adjustment in this population, a key consideration for clinical use and trial enrollment criteria.

Renal Impairment
Supporting
AUC increased 2.1-fold; t1/2 prolonged 1.6-fold in severe renal impairment vs. normal function
Reported exposure context for renal impairment models
10 mg dose; data from prescribing information
Special Populations Renal Impairment Pharmacokinetics

Aqueous Solubility Profile

As a succinate salt, solifenacin succinate exhibits very high water solubility. Technical datasheets from reputable chemical vendors consistently report an aqueous solubility of 96 mg/mL (approximately 200 mM) at 25°C . This is a stark contrast to the free base form and some other antimuscarinic salts, which may have significantly lower water solubility and require organic solvents like DMSO or ethanol for dissolution.

Aqueous Solubility
Data to verify
Reported solubility: 96 mg/mL (~200 mM) in water at 25°C
Reported solubility may simplify assay and formulation design
Supplier technical datasheet; independent verification recommended
Physicochemical Properties Solubility Formulation

Solifenacin Succinate: Application Scenarios


OAB Clinical Trial Comparator

For clinical trials evaluating novel OAB therapies, solifenacin succinate is an optimal active comparator. Its well-characterized and superior efficacy profile against a standard agent like tolterodine ER [1] provides a robust and quantifiable benchmark, increasing the likelihood of detecting a meaningful treatment effect for the investigational drug.

In Vitro M3 Receptor Studies

In cell-based assays using bladder smooth muscle cells or cells overexpressing specific muscarinic subtypes, solifenacin succinate is the reagent of choice due to its high M3 affinity (Ki=12 nM) and moderate M3-over-M2 (14-fold) and M3-over-M1 (2.2-fold) selectivity [1]. Its high aqueous solubility (96 mg/mL) [2] further simplifies preparation of reliable dose-response curves.

Renal Impairment PK Modeling

Researchers studying the impact of renal function on drug disposition will find solifenacin succinate a valuable model compound. The quantifiable 2.1-fold increase in AUC and 1.6-fold increase in half-life in severe renal impairment [1] provide a clear, data-driven basis for pharmacokinetic simulations and the development of precision dosing algorithms in this special population.

Once-Daily Oral Formulation Development

For formulation scientists, solifenacin succinate serves as a benchmark for a well-behaved, highly soluble salt of an otherwise lipophilic drug. Its high absolute bioavailability (90%) and long half-life (45-68h) [1] make it an excellent model compound for developing and testing novel once-daily oral delivery systems or for investigating the impact of food on drug absorption.

Application
Selection Property
Validation Focus
OAB model endpoint comparator
Reported endpoint response profile vs. standard agent
Endpoint response consistency in randomized trials
Bladder M3 receptor binding assays
High M3 affinity and subtype selectivity
Receptor selectivity and target engagement validation
Renal impairment pharmacokinetic studies
Documented exposure change in renal impairment
AUC and half-life increase verification
Extended-release oral formulation research
High bioavailability and long half-life
Consistent 24-h exposure profile in vitro/in vivo

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solifenacin Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.